molecular formula C11H15NO3S B7906184 2-(Piperidine-1-sulfonyl)phenol

2-(Piperidine-1-sulfonyl)phenol

Cat. No.: B7906184
M. Wt: 241.31 g/mol
InChI Key: AMABMYYCOCDQBA-UHFFFAOYSA-N
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Description

2-(Piperidine-1-sulfonyl)phenol is an organic compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-sulfonyl)phenol typically involves the sulfonylation of phenol with a piperidine derivative. One common method includes the reaction of phenol with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-sulfonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones.

    Reduction: Sulfides.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2-(Piperidine-1-sulfonyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-sulfonyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with various pharmacological properties.

    Phenol: A basic aromatic compound with antiseptic properties.

    Sulfonyl Chlorides: Reactive intermediates used in the synthesis of sulfonamides and other sulfonyl-containing compounds.

Uniqueness

2-(Piperidine-1-sulfonyl)phenol is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its dual functionality as both a phenol and a sulfonyl derivative makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-piperidin-1-ylsulfonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-10-6-2-3-7-11(10)16(14,15)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMABMYYCOCDQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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